molecular formula C13H14N2O B068856 Fadolmidine CAS No. 189353-31-9

Fadolmidine

Cat. No. B068856
M. Wt: 214.26 g/mol
InChI Key: VTZPAJGVRWKMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fadolmidine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of imidazoline compounds and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of Fadolmidine is not fully understood, but it is believed to act through the activation of imidazoline receptors. These receptors are found in various tissues and organs throughout the body and are involved in the regulation of various physiological processes. Fadolmidine has been found to exhibit high affinity for imidazoline receptors, particularly the I1 and I2 subtypes.

Biochemical And Physiological Effects

Fadolmidine has been found to exhibit a variety of biochemical and physiological effects. It has been found to exhibit vasodilatory effects, which may contribute to its potential use as an antihypertensive agent. It has also been found to exhibit analgesic effects, which may be due to its ability to modulate the activity of pain pathways in the central nervous system. Furthermore, Fadolmidine has been found to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Fadolmidine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It also exhibits a wide range of biochemical and physiological effects, which makes it a versatile compound for use in various experiments. However, there are also limitations to using Fadolmidine in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, the compound has not been extensively studied in humans, which may limit its potential for clinical applications.

Future Directions

There are several future directions for research on Fadolmidine. One potential area of research is the development of more potent and selective imidazoline receptor agonists. Another potential area of research is the investigation of Fadolmidine's potential use as a treatment for neurodegenerative disorders such as Alzheimer's disease. Furthermore, additional studies are needed to fully understand the mechanism of action of Fadolmidine and its potential therapeutic applications.

Synthesis Methods

Fadolmidine can be synthesized using a variety of methods, including the condensation of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-amino-4,5,6,7-tetrahydrobenzothiazole, or the reaction of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-aminothiophenol in the presence of a base. The compound can also be synthesized using other methods, such as the reaction of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene in the presence of a base.

Scientific Research Applications

Fadolmidine has been found to exhibit a variety of therapeutic applications, including its potential use as an antihypertensive agent, an antidepressant, and an analgesic. It has also been found to exhibit potential antidiabetic, anti-inflammatory, and anti-cancer properties. Furthermore, Fadolmidine has been found to exhibit neuroprotective effects and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.

properties

CAS RN

189353-31-9

Product Name

Fadolmidine

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C13H14N2O/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11/h3-4,6-8,10,16H,1-2,5H2,(H,14,15)

InChI Key

VTZPAJGVRWKMAG-UHFFFAOYSA-N

SMILES

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O

Canonical SMILES

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O

synonyms

2,3-dihydro-3-(1H-imidazol-4-ylmethyl)-1H-indan-5-ol
fadolmidine
MPV 2426
MPV-2426
MPV2426
radolmidine

Origin of Product

United States

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